molecular formula C9H20S2 B14350889 1,1-Bis(ethylsulfanyl)pentane CAS No. 90725-23-8

1,1-Bis(ethylsulfanyl)pentane

Cat. No.: B14350889
CAS No.: 90725-23-8
M. Wt: 192.4 g/mol
InChI Key: HDNOFPZWOICVQI-UHFFFAOYSA-N
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Description

1,1-Bis(ethylsulfanyl)pentane is an organic compound with the molecular formula C9H20S2. It is characterized by the presence of two ethylsulfanyl groups attached to the first carbon of a pentane chain. This compound is part of a broader class of organosulfur compounds, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Bis(ethylsulfanyl)pentane can be synthesized through the reaction of pentane-1,1-dithiol with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an anhydrous solvent like dimethylformamide (DMF) under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,1-Bis(ethylsulfanyl)pentane undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfanyl groups are replaced by other nucleophiles.

    Reduction: The compound can be reduced to form the corresponding thiol derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Thiol derivatives.

Scientific Research Applications

1,1-Bis(ethylsulfanyl)pentane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Properties

90725-23-8

Molecular Formula

C9H20S2

Molecular Weight

192.4 g/mol

IUPAC Name

1,1-bis(ethylsulfanyl)pentane

InChI

InChI=1S/C9H20S2/c1-4-7-8-9(10-5-2)11-6-3/h9H,4-8H2,1-3H3

InChI Key

HDNOFPZWOICVQI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(SCC)SCC

Origin of Product

United States

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